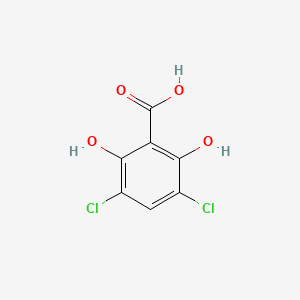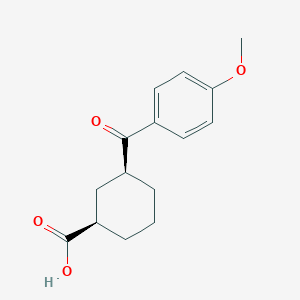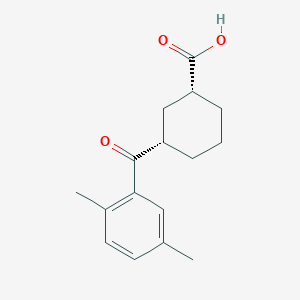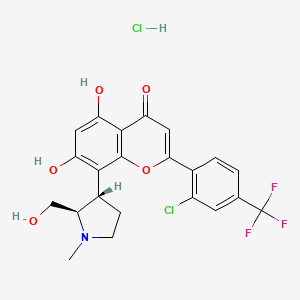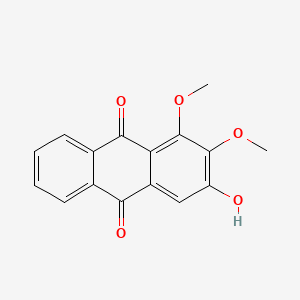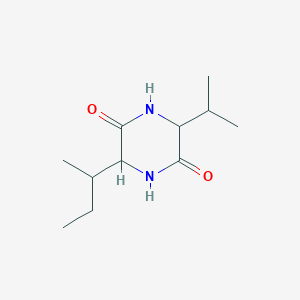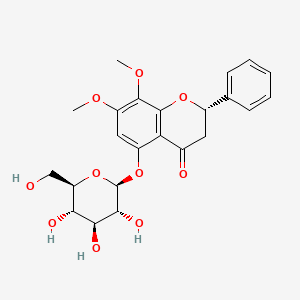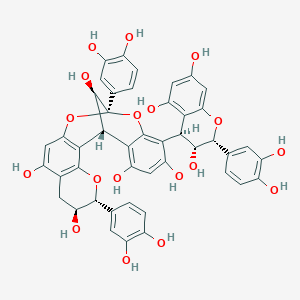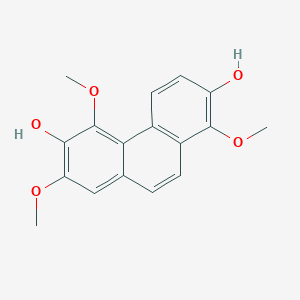
Angiotensina (1-9)
Descripción general
Descripción
Angiotensin (1-9) is a peptide hormone that is part of the renin-angiotensin system, which regulates blood pressure . It is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver . Angiotensin (1-9) is produced from proangiotensin by angiotensin converting enzyme 2 (ACE2) . It is reported to have protective effects on cardiac and vascular remodeling .
Synthesis Analysis
Angiotensin (1-9) is produced from proangiotensin by angiotensin converting enzyme 2 (ACE2) . The renin-angiotensin system (RAS) has an important role in blood pressure control and is also involved in the metabolism of glucose, homeostasis, and balance of electrolytes in the body .Molecular Structure Analysis
The molecular structure of Angiotensin (1-9) is complex and involves various interactions with other molecules. The peptide sequence of Angiotensin (1-9) is DRVYIHPFH . Further structural analysis can be obtained by examining other proteins of the serpin family .Chemical Reactions Analysis
Angiotensin (1-9) is a product of the hydrolysis of the carboxyl terminal leucine of angiotensin I (or angiotensin- (1–10)) by angiotensin converting enzyme type 2 (ACE 2) . The chemical reactions involved in the formation of Angiotensin (1-9) are complex and involve multiple steps .Aplicaciones Científicas De Investigación
Tratamiento de la Hipertrofia Cardiaca
Se ha demostrado que la Angiotensina (1-9) previene la hipertrofia de los cardiomiocitos tanto in vitro como in vivo. Actúa como un péptido vasodilatador que no solo reduce la presión arterial sino que también previene la remodelación cardiovascular patológica . Esto la convierte en un agente terapéutico prometedor para afecciones como la hipertrofia cardíaca, donde el músculo cardíaco se engrosa anormalmente.
Entrega de Fármacos Mediada por Nanopartículas
Debido a su vida media reducida en la circulación, la Angiotensina (1-9) requiere un portador adecuado para una entrega efectiva. La investigación ha explorado el uso de nanopartículas híbridas compuestas de nanopartículas poliméricas y nanosferas de oro para la encapsulación y liberación controlada de la Angiotensina (1-9), lo que podría mejorar significativamente su potencial terapéutico .
Actividad Protectora Cardiovascular
Estudios recientes sugieren que la Angiotensina (1-9) puede proteger el corazón y los vasos sanguíneos de la remodelación cardiovascular adversa en pacientes con hipertensión y/o insuficiencia cardíaca. Los efectos beneficiosos de este péptido están mediados a través del receptor de angiotensina tipo 2 (AT2R), y también puede tener efectos protectores sobre los riñones .
Efectos Antihipertróficos y Antihiperplásicos
La activación de la vía que involucra a la Angiotensina (1-9) estimula la vasodilatación y tiene efectos antihipertróficos y antihiperplásicos. Estas propiedades contrarrestan los efectos prohipertróficos, proinflamatorios y protrombóticos asociados con la activación crónica del sistema renina-angiotensina .
Mejora de la Función Endotelial
En ciertos modelos de ratas hipertensas, se ha encontrado que la Angiotensina (1-9) mejora la función endotelial. También reduce el estrés oxidativo, la deposición de colágeno y la fibrosis cardíaca, que son factores críticos en el desarrollo de enfermedades cardiovasculares .
Inhibición de la Hipertrofia Miocárdica
Se ha demostrado que la Angiotensina (1-9) inhibe la hipertrofia miocárdica inducida por norepinefrina o Angiotensina II. Esto sugiere su posible papel en intervenciones terapéuticas dirigidas a prevenir el agrandamiento de las células musculares cardíacas debido al estrés o la enfermedad .
Posibles Efectos Renoprotectores
Si bien no se han estudiado tan ampliamente como sus aplicaciones cardiovasculares, existe evidencia que sugiere que la Angiotensina (1-9) puede tener efectos renoprotectores. Esto se deduce de su capacidad para prevenir la remodelación cardiovascular adversa, un proceso que a menudo acompaña al daño renal en condiciones hipertensas .
Perspectivas Terapéuticas en la Hipertensión y la Insuficiencia Cardíaca
La Angiotensina (1-9) ofrece nuevas perspectivas terapéuticas para el tratamiento de la hipertensión y la insuficiencia cardíaca. Su capacidad para contrarrestar los efectos dañinos del sistema renina-angiotensina la convierte en un péptido valioso para futuras investigaciones y desarrollo en estas áreas .
Mecanismo De Acción
Target of Action
Angiotensin (1-9) is a peptide of the counter-regulatory non-classical renin-angiotensin system (RAS) with anti-hypertensive effects in vascular endothelial cells . It has been associated with the pathophysiology of inflammatory and fibrotic diseases . The primary targets of Angiotensin (1-9) are specific receptors, mainly in the heart, kidney, and lung .
Mode of Action
Angiotensin (1-9) is proposed to be a competitive inhibitor of angiotensin-converting enzyme (ACE) because it is an ACE substrate . It inhibits endothelial apoptosis by blocking the CNPY2/PERK mediated pathway . This interaction with its targets leads to changes such as the inhibition of CaMKII/Drp1-dependent mitochondrial fission and eIF2α/CHOP signal .
Pharmacokinetics
It’s known that the peptide has a short half-life and poor pharmacokinetics, which restrict its therapeutic utility . Efforts have been made to improve these properties, such as the synthesis of Angiotensin (1-9) conjugates that show a prolonged half-life and improved pharmacokinetics profile .
Result of Action
The activation of Angiotensin (1-9) stimulates vasodilation, anti-hypertrophy, and anti-hyperplasia . It has been shown to protect the heart and blood vessels from adverse remodeling in hypertension and heart failure . In human umbilical vascular endothelial cells (HUVECs), Angiotensin (1-9) has been observed to inhibit Angiotensin II-induced endothelial apoptosis .
Action Environment
The action of Angiotensin (1-9) can be influenced by various environmental factors. For instance, the activation of the renin-angiotensin system (RAS) by Angiotensin II and aldosterone can lead to hypertension and perpetuate a cascade of pro-hypertrophic, pro-inflammatory, pro-thrombotic, and atherogenic effects associated with cardiovascular damage . The administration of Angiotensin (1-9) can counterbalance these effects .
Direcciones Futuras
The renin-angiotensin system (RAS), of which Angiotensin (1-9) is a part, is a major regulator for a wide range of physiological and pathophysiological functions . The greatest hope comes from the ACE2/ang 1–7/MasR axis . These findings may provide new insights for prevention and treatment of hypertension in the future .
Propiedades
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H78N16O13/c1-5-31(4)46(71-50(79)40(22-33-15-17-36(73)18-16-33)67-52(81)45(30(2)3)70-48(77)38(13-9-19-62-56(58)59)65-47(76)37(57)25-44(74)75)53(82)68-41(23-34-26-60-28-63-34)54(83)72-20-10-14-43(72)51(80)66-39(21-32-11-7-6-8-12-32)49(78)69-42(55(84)85)24-35-27-61-29-64-35/h6-8,11-12,15-18,26-31,37-43,45-46,73H,5,9-10,13-14,19-25,57H2,1-4H3,(H,60,63)(H,61,64)(H,65,76)(H,66,80)(H,67,81)(H,68,82)(H,69,78)(H,70,77)(H,71,79)(H,74,75)(H,84,85)(H4,58,59,62)/t31-,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXGOQOPNPFXFT-JWRYNVNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H78N16O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1183.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does angiotensin-(1-9) exert its cardiovascular protective effects?
A: Angiotensin-(1-9) primarily acts through the angiotensin type 2 receptor (AT2R) [, , , ]. This interaction triggers downstream signaling pathways leading to:
- Inhibition of Cardiomyocyte Hypertrophy: Angiotensin-(1-9) counteracts the hypertrophic effects of angiotensin II, potentially via the AT2R and modulation of microRNA-129-3p/PKIA/PKA signaling [, ].
- Reduction of Cardiac Fibrosis: By modulating collagen I expression and inhibiting fibroblast proliferation, angiotensin-(1-9) contributes to reduced cardiac fibrosis [, ].
- Vasodilation: Studies indicate that angiotensin-(1-9) promotes vasodilation through AT2R-dependent and independent mechanisms, potentially involving nitric oxide (NO) release [, , , , ].
- Blood Pressure Reduction: While the mechanisms are not fully elucidated, research suggests that angiotensin-(1-9) might contribute to blood pressure reduction through vasodilation and potentially other pathways [, ].
Q2: What is the molecular structure of angiotensin-(1-9)?
A2: Angiotensin-(1-9) is a nonapeptide, meaning it consists of nine amino acids. Its amino acid sequence is: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His. Detailed spectroscopic data and information on its three-dimensional structure can be further explored in dedicated peptide databases and research articles.
Q3: How stable is angiotensin-(1-9) in vivo?
A: Angiotensin-(1-9) has a relatively short half-life in circulation []. This necessitates the development of appropriate delivery systems and formulation strategies to enhance its stability and bioavailability for therapeutic applications.
Q4: What strategies are being explored to improve the stability and delivery of angiotensin-(1-9)?
A4: Researchers are investigating various approaches, including:
- Nanoparticle-mediated drug delivery: Hybrid nanoparticles, such as those based on Eudragit® E/Alginate and gold nanospheres, have shown promise in encapsulating angiotensin-(1-9), controlling its release, and enhancing its efficacy in preventing cardiomyocyte hypertrophy in vitro [].
- Gene therapy: Adenoviral vectors designed to express angiotensin-(1-9) have demonstrated successful transduction and sustained peptide release in cardiomyocytes, highlighting their potential for long-term therapeutic applications [].
Q5: What evidence supports the therapeutic potential of angiotensin-(1-9) in cardiovascular disease?
A5: Numerous in vitro and in vivo studies highlight the beneficial effects of angiotensin-(1-9):
- In vitro: Angiotensin-(1-9) effectively inhibits cardiomyocyte hypertrophy induced by various stimuli, including angiotensin II, isoproterenol, and arg-vasopressin [].
- Animal models:
- In spontaneously hypertensive rats, chronic angiotensin-(1-9) infusion reduced cardiac fibrosis and improved aortic contraction, indicating its potential in treating hypertensive heart disease [, ].
- In a mouse model of angiotensin II-induced hypertension, angiotensin-(1-9) attenuated cardiac hypertrophy and fibrosis, showcasing its therapeutic potential in managing hypertensive cardiac remodeling [].
- In a rat model of myocardial infarction, angiotensin-(1-9) administration reduced cardiac hypertrophy and improved cardiac function, suggesting its potential in treating post-infarction cardiac remodeling [].
- Studies in diabetic rats have shown that angiotensin-(1-9) can alleviate cardiomyopathy, suggesting potential applications in managing diabetic complications [].
Q6: Are there any clinical trials investigating angiotensin-(1-9) for cardiovascular disease?
A6: While preclinical evidence is promising, clinical trials specifically evaluating angiotensin-(1-9) for cardiovascular disease are currently limited. Further research is crucial to determine its efficacy and safety profile in human subjects.
Q7: What are the knowledge gaps and areas for future research on angiotensin-(1-9)?
A7: * Detailed signaling pathways: A more comprehensive understanding of the molecular mechanisms underlying angiotensin-(1-9)'s actions, including its interaction with AT2R and potential crosstalk with other pathways, is crucial.* Clinical efficacy and safety: Well-designed clinical trials are needed to evaluate the therapeutic potential of angiotensin-(1-9) in various cardiovascular diseases, establish optimal dosing regimens, and assess its long-term safety profile in humans.* Drug delivery and targeting: Developing efficient and targeted delivery systems for angiotensin-(1-9) is essential to overcome its short half-life and enhance its therapeutic efficacy.* Biomarkers and diagnostics: Identifying reliable biomarkers to predict treatment response, monitor angiotensin-(1-9) levels, and assess potential adverse effects would be beneficial in clinical settings.
Q8: What is the significance of studying the counter-regulatory RAS axis, including angiotensin-(1-9)?
A: The overactivation of the classical RAS pathway, primarily driven by angiotensin II, is implicated in the pathogenesis of various cardiovascular diseases. Targeting the counter-regulatory axis, which includes angiotensin-(1-9) and angiotensin-(1-7), offers a promising therapeutic strategy to counteract the detrimental effects of an imbalanced RAS, potentially leading to improved treatment options for patients with cardiovascular diseases [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




